(2-fluorophenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
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Overview
Description
1-(2-FLUOROBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorobenzoyl group and a pyrrolopyrimidine moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorobenzoyl group and the piperazine ring. Common reaction conditions include the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon for hydrogenation steps. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques like continuous flow chemistry.
Chemical Reactions Analysis
1-(2-FLUOROBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted piperazines and pyrrolopyrimidines.
Scientific Research Applications
1-(2-FLUOROBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar compounds to 1-(2-FLUOROBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE include other substituted piperazines and pyrrolopyrimidines. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, compounds like 7-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID
Properties
Molecular Formula |
C30H26FN5O |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H26FN5O/c1-21-9-5-8-14-26(21)36-19-24(22-10-3-2-4-11-22)27-28(32-20-33-29(27)36)34-15-17-35(18-16-34)30(37)23-12-6-7-13-25(23)31/h2-14,19-20H,15-18H2,1H3 |
InChI Key |
QGNPFMJQJOQUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5F)C6=CC=CC=C6 |
Origin of Product |
United States |
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